molecular formula C12H12ClNO B8583590 8-(3-Chloropropoxy)quinoline

8-(3-Chloropropoxy)quinoline

Cat. No.: B8583590
M. Wt: 221.68 g/mol
InChI Key: KZALKYZTSUTEGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3-Chloropropoxy)quinoline is a useful research compound. Its molecular formula is C12H12ClNO and its molecular weight is 221.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H12ClNO

Molecular Weight

221.68 g/mol

IUPAC Name

8-(3-chloropropoxy)quinoline

InChI

InChI=1S/C12H12ClNO/c13-7-3-9-15-11-6-1-4-10-5-2-8-14-12(10)11/h1-2,4-6,8H,3,7,9H2

InChI Key

KZALKYZTSUTEGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OCCCCl)N=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 3-(8-quinolinyloxy)-1-propanol (32.0 g, 0.158 mole) and thionyl chloride (24.0 g, 0.203 mole) was heated at reflux for 5 hours in 300 ml of dry benzene (dried over 4 A molecular sieves). The reaction mixture was cooled to room temperature and then stripped to dryness. The residue was treated with potassium carbonate solution (30 g in 500 ml of water). The gummy residue was dissolved in chloroform and extracted with the potassium carbonate solution. The chloroform layer was dried over anhydrous sodium sulfate, filtered, and solvent removed to give a dark mass which crystallized. The mass was treated with 500 ml of boiling hexane. The hexane layer was decanted off from insoluble oil. A white solid crystallized on cooling, the hexane layer was filtered off. The solid was dried in vacuo at room temperature overnight to give 26.69 g (76.2%) of white cyrstalline solid, m.p. 69°-71° C.
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 3-(8-quinolinyloxy)-1-propanol (32.0 g, 0.158 mole) and thinoyl chloride (24.0 g, 0.203 mole) was heated at reflux for 5 hours in 300 ml of dry benzene (dried over 4A molecular sieves). The reaction mixture was cooled to room temperature and then stripped to dryness. The residue was treated with potassium carbonate solution (30 g in 500 ml of water). The gummy residue was dissolved in chlorofrom and extracted with the potassium carbonate solution. The chloroform layer was dried over anhydrous sodium sulfate, filtered, and solvent removed to give a dark mass which crystallized. The mass was treated with 500 ml of boiling hexane. The hexane layer was decanted off from insoluble oil. A white solid crystallized on cooling, and was collected by filtration. The solid was dried in vacuo at room temperature overnight to give 26.69 g (76.2%) of white, crystalline solid, m.p. 69°-71° C.
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

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